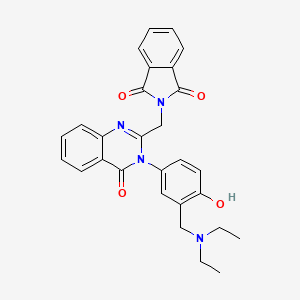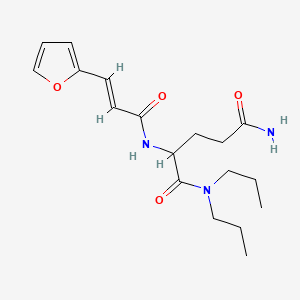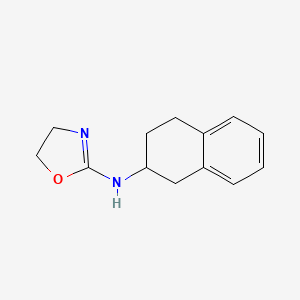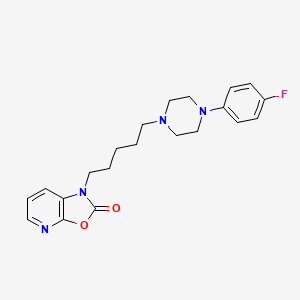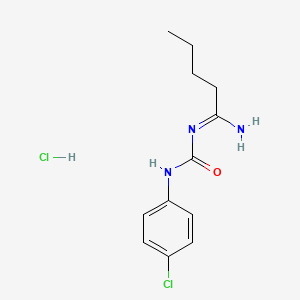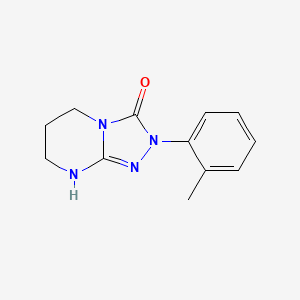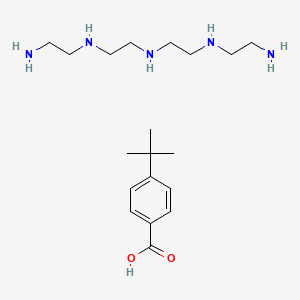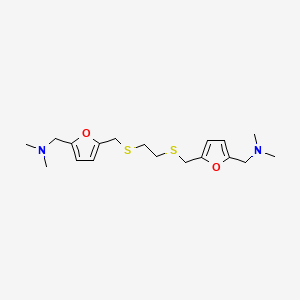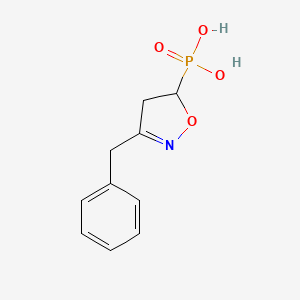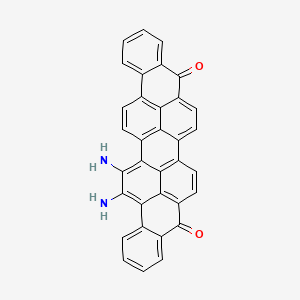
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthraquinone derivatives with aromatic amines under controlled conditions. The process often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives and quinone compounds, which can be further utilized in different applications .
Applications De Recherche Scientifique
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Lacks the amino groups but shares a similar core structure.
16,17-Dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Contains methoxy groups instead of amino groups.
Uniqueness
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione is unique due to its specific functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
58019-27-5 |
|---|---|
Formule moléculaire |
C34H18N2O2 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
29,30-diaminononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H18N2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H,35-36H2 |
Clé InChI |
SLDJTTJRBMGSFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)N)N)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


